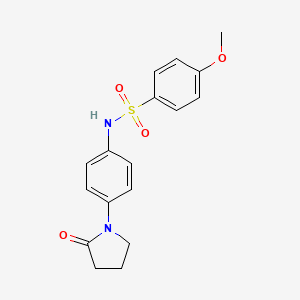

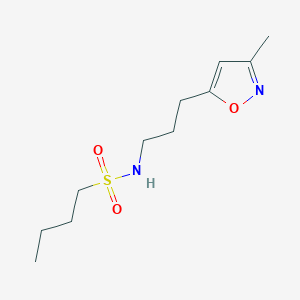

N-(3-(3-甲基异恶唑-5-基)丙基)丁烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

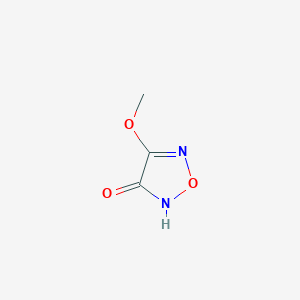

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents .

Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . For example, a highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Chemical Reactions Analysis

The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .Physical And Chemical Properties Analysis

The hydrazones exhibited medium intensity NH, OH broad stretching bands in the region 3,600–3,100 cm −1 and strong C=O stretching bands in the region 1,699–1,684 cm −1 in their IR spectra .科学研究应用

药物代谢中的生物催化

通过使用Actinoplanes missouriensis制备双芳基双磺酰胺 AMPA(α-氨基-3-羟基-5-甲基异恶唑-4-丙酸)受体增强剂的哺乳动物代谢物,阐明了生物催化在药物代谢研究中的应用。这种方法支持通过 NMR 对代谢物进行全结构表征,解决了质谱分析在区域和立体化学分配中的挑战。大规模生物转化促进了几种哺乳动物代谢物的分离,用于详细的结构表征,证明了基于微生物的替代生物催化系统在为研究目的产生足够数量的代谢物中的效用(Zmijewski 等人,2006)。

抗菌和抗真菌活性

对磺酸盐衍生物的研究,包括与 N-(3-(3-甲基异恶唑-5-基)丙基)丁烷-1-磺酰胺类似的衍生物,已导致合成具有潜在生物活性的新型功能化 N-磺酸盐。研究表明,某些化合物对革兰氏阳性菌和革兰氏阴性菌以及测试真菌表现出高活性,突出了这些衍生物的抗菌潜力。这项工作强调了磺酸盐衍生物在开发新的抗菌剂中的重要性(Fadda 等人,2016)。

纳米级 N-磺化布朗斯特酸催化剂

开发纳米级 N-磺化布朗斯特酸催化剂,用于在无溶剂条件下通过 Hantzsch 缩合合成多氢喹啉衍生物,代表了另一项创新应用。这些催化剂通过各种分析方法表征,证明了在促进六氢喹啉的一锅合成中的效率,突出了催化剂的可重复使用性及其在无溶剂条件下操作和产生高产率对绿色化学的贡献(Goli-Jolodar 等人,2016)。

用于选择性氧化的离子液体试剂

使用离子液体试剂(例如 1,4-双(3-甲基咪唑-1-基)丁烷二溴化物)在温和条件下将硫化物选择性氧化为亚砜,展示了离子液体在促进化学转化中的作用。此过程允许轻松分离产物并回收和再利用废试剂,强调了离子液体在促进可持续和高效化学反应中的优势(Manesh 等人,2015)。

未来方向

Isoxazole derivatives could provide a low-height flying bird’s eye view to the medicinal chemists for the development of clinically viable drugs . Over-expression of FLT3 plays a critical role in development and progress of acute myeloid leukemia. Xu et al. designed and synthesized a series of novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives as FLT 3 inhibitors .

属性

IUPAC Name |

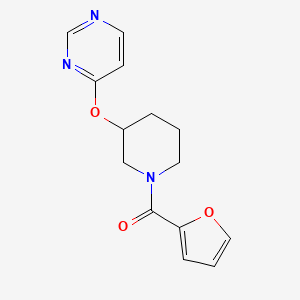

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3S/c1-3-4-8-17(14,15)12-7-5-6-11-9-10(2)13-16-11/h9,12H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFMBOSOMLURHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCCCC1=CC(=NO1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2872114.png)

![2-((4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2872115.png)

![ethyl 2-((Z)-6-acetamido-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2872116.png)

![Tert-butyl 4-[(3-chloro-1-benzothiophen-2-yl)carbamoyl]-3-cyanopiperazine-1-carboxylate](/img/structure/B2872123.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2872124.png)

![4-[(2-Chloropropanoyl)amino]benzoic acid](/img/structure/B2872125.png)

![N-(3,4-difluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2872128.png)